CS-2100 is a synthetic compound recognized for its pharmacological properties, particularly as an agonist of sphingosine-1-phosphate receptors. It has been classified as a potent, orally active compound that selectively targets S1P1 and S1P3 receptors, showing promise in therapeutic applications related to immune modulation and vascular health.
CS-2100 is classified as a sphingosine-1-phosphate receptor agonist. Specifically, it exhibits high selectivity for the S1P1 receptor, which plays a crucial role in regulating lymphocyte trafficking and vascular integrity. Its classification as a selective S1P1 agonist suggests potential applications in treating conditions such as autoimmune diseases and cardiovascular disorders.
The synthesis of CS-2100 involves multiple steps that utilize standard organic chemistry techniques. The compound is derived from precursor molecules through a series of chemical reactions that include coupling reactions, protection-deprotection steps, and functional group transformations.
The detailed synthesis pathway for CS-2100 includes the following key steps:
These methods yield a compound with high agonist activity at the S1P1 receptor, characterized by an effective concentration (EC50) of approximately 4.0 nM .
CS-2100 has a complex molecular structure that can be represented by its chemical formula and structural diagram. While specific structural diagrams are not provided here, the molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.
The structural data can be further analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm the identity and purity of the synthesized compound.
CS-2100 undergoes several chemical reactions during its synthesis and when interacting with biological systems. Key reactions include:
The interactions with S1P receptors lead to various physiological responses, including modulation of immune cell trafficking and vascular permeability.
The mechanism of action for CS-2100 primarily involves its binding to S1P1 receptors on lymphocytes and endothelial cells. This binding activates intracellular signaling cascades that influence cell migration and vascular stability.
Research indicates that CS-2100's action at the S1P1 receptor can lead to decreased peripheral blood lymphocyte levels, suggesting its potential use in conditions characterized by excessive immune activation .
CS-2100 is described as a solid at room temperature with specific melting points and solubility characteristics that facilitate its use in pharmaceutical formulations.
The chemical stability of CS-2100 is critical for its efficacy. Studies have shown that it maintains stability under physiological conditions, which is essential for therapeutic applications.
Relevant data regarding its solubility, stability under various pH conditions, and interaction with solvents can be found in detailed pharmacological studies.
CS-2100 has several potential applications in scientific research and medicine:
Sphingosine-1-phosphate receptor (S1PR) modulation emerged as a transformative strategy in autoimmunity following the discovery that FTY720 (fingolimod) – a structural analog of sphingosine – exerts immunosuppressive effects via S1P receptor internalization. This prevents lymphocyte egress from lymph nodes, thereby reducing autoreactive T-cell infiltration into tissues [4]. However, first-generation agonists like FTY720-phosphate exhibited non-selective binding across S1P receptor subtypes (S1P1,3,4,5), with S1P3 engagement linked to dose-limiting cardiovascular side effects (bradycardia, endothelial dysfunction) [10]. This spurred intensive efforts to develop S1P3-sparing agonists, aiming to retain immunomodulatory efficacy while minimizing adverse effects. CS-2100 emerged from this campaign as a next-generation S1P1-selective agonist, reflecting a deliberate shift toward rational structure-based design to achieve subtype discrimination [1] [4].
CS-2100 (chemical name: 1-[[4-Ethyl-5-[5-(4-phenoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl]methyl]-3-azetidinecarboxylic acid) was engineered through systematic structure-activity relationship (SAR) studies focused on maximizing S1P1 affinity while sterically occluding S1P3 binding [1] [8]. Key pharmacological data demonstrate its exceptional selectivity profile:
Table 1: In Vitro and In Vivo Profile of CS-2100
Parameter | Value | Assay System |
---|---|---|
S1P1 EC50 | 4.0 nM | Human S1P1 receptor |
S1P3 EC50 | >20,000 nM | Human S1P3 receptor |
S1P1/S1P3 Selectivity | >5,000-fold | |
In Vivo ID50 (HvGR) | 0.407 mg/kg | Rat host vs. graft model |
This selectivity translated to potent in vivo efficacy in rat host-versus-graft reaction (HvGR) models, with an ID50 of 0.407 mg/kg, confirming functional immunosuppression without triggering S1P3-mediated toxicity [1] [2].
The critical structural determinant conferring S1P3 sparing was identified as the 4-ethyl thiophene moiety within CS-2100’s heterocyclic core. SAR revealed that introducing an ethyl group at the 4-position of the thiophene ring created steric hindrance incompatible with the S1P3 binding pocket, while maintaining optimal S1P1 interactions. Computational analysis attributed this to a key residue difference:
This single-atom substitution (hydrogen → ethyl) thus exploited subtle topological differences between receptor subtypes. The 1,2,4-oxadiazole linker and azetidine carboxylic acid headgroup further optimized receptor engagement kinetics and oral bioavailability, enabling potent in vivo activity [1] [8].
Prior to the availability of S1P1 crystal structures, rational design of CS-2100 relied on homology models of S1P1 and S1P3 built from related GPCR templates. Docking simulations using these models predicted:
Table 2: Key Residue Differences Exploited by CS-2100’s Design
Receptor | TM3 Residues | TM6 Residue | Effect of 4-Ethyl Group |
---|---|---|---|
S1P1 | Arg120/Glu121 | Leu276 | No steric clash; stable binding |
S1P3 | Arg124/Glu125 | Phe263 | Severe steric hindrance; weak binding |
These simulations were later validated experimentally, confirming that CS-2100’s >5,000-fold selectivity stems from deliberate exploitation of divergent residues in the S1P receptor family [1] [10]. The success of this approach highlights the power of structure-based design in refining GPCR-targeted therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7